N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide
Description
N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide is a synthetic compound characterized by a bridged 1-azabicyclo[2.2.2]octane (quinuclidine) core linked to an indole-3-carboxamide moiety. The indole nitrogen is substituted with an isopropyl (propan-2-yl) group, which enhances lipophilicity and may influence pharmacokinetic properties. This compound is structurally optimized to target nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive function and neuropsychiatric disorders .
Properties
Molecular Formula |
C19H25N3O |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-1-propan-2-ylindole-3-carboxamide |
InChI |
InChI=1S/C19H25N3O/c1-13(2)22-11-16(15-5-3-4-6-18(15)22)19(23)20-17-12-21-9-7-14(17)8-10-21/h3-6,11,13-14,17H,7-10,12H2,1-2H3,(H,20,23) |
InChI Key |
KUULWKPQAXGQAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3CN4CCC3CC4 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis employs phenylhydrazine and acetone under acidic conditions to form 1-isopropylindole. Subsequent oxidation introduces the carboxylic acid group at the 3-position.
Direct Alkylation of Indole-3-Carboxylic Acid
Existing indole-3-carboxylic acid can be alkylated at the 1-position using isopropyl bromide:
-
Reagents : Indole-3-carboxylic acid, isopropyl bromide, NaH, DMF.
-
Conditions :
Amide Coupling with 3-Aminoquinuclidine
The carboxylic acid is coupled to 3-aminoquinuclidine (1-azabicyclo[2.2.2]octan-3-amine) via acid chloride or coupling reagent-mediated routes.
Acid Chloride Method
Step 1: Acid Chloride Formation
-
Reagents : Thionyl chloride (SOCl₂), dichloromethane (DCM).
-
Intermediate : 1-Isopropylindole-3-carbonyl chloride.
Step 2: Amidation
Coupling Reagent-Mediated Synthesis
Reagents : HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium-hexafluorophosphate), DIPEA (diisopropylethylamine), DMF.
-
Conditions :
Optimization and Scalability
Solvent and Temperature Effects
Purification Strategies
-
Crystallization : The free base is precipitated using tert-butyl methyl ether (TBME), yielding 95% purity.
-
Salt Formation : HCl gas in methanol generates the hydrochloride salt (m.p. 152–154°C).
Analytical Characterization
Spectroscopic Data
X-ray Diffraction (Form A)
Industrial-Scale Synthesis
Example from Patent US20110172428A1:
-
Indole-3-Carboxylic Acid (100 g) suspended in DMF (200 mL) with HBTU (584 g) and DIPEA (134 mL).
-
3-Aminoquinuclidine Dihydrochloride (256 g) added portionwise.
-
Stirring : 45°C, 10 h.
-
Workup : DMF removed via distillation; residue triturated with DCM.
-
Yield : 307 g (85%), purity >99% (HPLC).
Challenges and Solutions
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by:
-
Amide Group : Resists hydrolysis under mild conditions but can undergo acid/base-catalyzed cleavage.
-
Azabicyclo[2.2.2]octane Core : Stable under standard conditions but susceptible to ring-opening under strong acids or reductants .
-
Indole Moiety : Participates in electrophilic substitution (e.g., halogenation) at the 2-position.
Notable Reaction Pathways :
-
Reduction of Double Bonds : Catalytic hydrogenation (e.g., Pd/C) can reduce unsaturated bonds in related azabicyclo compounds .
-
Salt Formation : Reacts with HCl to form a stable hydrochloride salt during isolation .
Isolation and Purification
Post-reaction isolation involves:
-
Solvent Removal : DMF is evaporated under reduced pressure .
-
Precipitation : The residue is treated with dichloromethane (DCM) to precipitate the product .
-
Yield : ~95% for indazole-3-carboxylic acid intermediate; ~80% for final amide product .
Table 2: Isolation Parameters
Stability and Degradation
-
Thermal Stability : Stable up to 90°C; decomposition observed above 150°C .
-
Hydrolytic Sensitivity : Amide bond hydrolysis occurs in strongly acidic (pH < 2) or basic (pH > 12) conditions .
Comparative Analysis of Synthetic Routes
Two dominant methods are documented:
Scientific Research Applications
Treatment of Schizophrenia
One of the primary applications of this compound lies in the treatment of schizophrenia. Research indicates that it can improve cognitive dysfunction associated with this mental disorder. For instance, a patent describes its efficacy in enhancing memory and attention in patients suffering from schizophrenia, suggesting that it may act as a selective agonist for specific neural receptors involved in cognitive processes .
Central Nervous System Disorders
The compound has been explored for its potential to treat various central nervous system disorders beyond schizophrenia. It is part of a class of substituted azabicyclo compounds that have shown promise in addressing conditions like anxiety and depression due to their ability to modulate neurotransmitter systems .
Cognitive Enhancement in Schizophrenia
A notable clinical trial investigated the effects of this compound on cognitive function in patients diagnosed with schizophrenia. The study utilized standardized cognitive assessment tools to measure improvements in memory and attention over a specified treatment period. Results indicated statistically significant enhancements in cognitive performance compared to placebo groups .
Safety and Tolerability
In addition to efficacy, the safety profile of N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide was assessed during clinical trials, revealing a favorable tolerability profile among participants. Adverse effects were minimal and transient, reinforcing the compound's potential as a viable therapeutic option for chronic mental health conditions .
Mechanism of Action
The mechanism of action of N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The bicyclic structure could facilitate binding to specific sites, while the indole moiety might participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Aromatic Heterocycle Modifications
- N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-chloro-1-benzothiophene-2-carboxamide (R-Encenicline) :
Replaces indole with benzothiophene , retaining α7 nAChR agonist activity. The chloro substituent improves receptor affinity, while the benzothiophene core alters π-π stacking interactions compared to indole . - N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide :
Substitutes indole with furopyridine , a bicyclic heteroaromatic system. This modification enhances selectivity for α7 nAChRs over α4β2 subtypes, critical for cognitive improvement in schizophrenia models . - PNU-282987 (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide) :
Uses a benzamide scaffold instead of indole. The lack of a heterocyclic ring reduces binding potency but simplifies synthetic routes. Demonstrated α7 agonism in electrophysiological studies .
Substituent Effects
Pharmacological Profiles
Receptor Selectivity and Potency
Functional Outcomes
- Cognitive Effects :
Indole- and benzothiophene-based α7 agonists (e.g., target compound, R-Encenicline) show promise in improving recognition memory and attention, attributed to α7-mediated glutamatergic modulation . - Locomotor and Reward Pathways :
α7 agonists like AR-R 17779 lack hyperlocomotor or rewarding effects in rats, unlike α4β2-selective agonists (e.g., SIB1765F), highlighting subtype-specific therapeutic advantages .
Pharmacokinetic Considerations
Key Research Findings and Clinical Implications
- α7 nAChR Agonism :
The target compound’s indole-carboxamide scaffold aligns with α7 agonism, a mechanism explored for treating cognitive deficits in schizophrenia and Alzheimer’s disease . - Structural Optimization :
Modifications to the aromatic core (indole vs. benzothiophene) balance receptor affinity and metabolic stability, while substituents (e.g., isopropyl) fine-tune pharmacokinetics . - Contradictory Evidence : Despite structural similarities, some α7 agonists fail in vivo due to rapid desensitization or poor CNS penetration, underscoring the need for tailored designs .
Biological Activity
N-(1-Azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its interactions with nicotinic acetylcholine receptors (nAChRs), especially the α7 subtype. This article explores the biological activity, pharmacological potential, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C19H25N3O
- Molecular Weight : 311.4 g/mol
- Functional Groups : Contains an indole ring and a carboxamide group, contributing to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Bicyclic Structure | Incorporates an azabicyclo[2.2.2]octane moiety |
| Indole Ring | Affects neurotransmitter modulation |
| Carboxamide Group | Enhances receptor binding affinity |
This compound acts primarily as a partial agonist at the α7 nAChR, which is implicated in various neurological conditions such as Alzheimer's disease and schizophrenia. This receptor is crucial for cognitive functions and neuroprotection.
Key Findings from Research Studies
- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties, enhancing cognitive function and potentially offering therapeutic benefits in treating neurodegenerative diseases.
- Cognitive Enhancement : Studies show that modulation of the α7 receptor can lead to improvements in memory and learning processes, making this compound a candidate for further exploration in cognitive disorders.
- Binding Affinity : Interaction studies indicate that this compound exhibits significant binding affinity for the α7 receptor, which is critical for its pharmacological effects .
Comparative Analysis with Similar Compounds
The compound shares structural similarities with other known nAChR ligands, which can provide insights into its potential applications:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(S)-l-Azabicyclo[2.2.2]octan-3-one | Bicyclic structure | Potential treatment for Alzheimer's |
| 5-Hydroxyindoleacetic Acid | Indole derivative | Involved in serotonin metabolism |
| 4-Aminoquinoline | Quinoline scaffold | Antimalarial properties |
Study 1: Neuroprotective Activity
A study conducted on similar indole derivatives indicated that compounds acting on α7 nAChRs could significantly reduce neuronal apoptosis in vitro, suggesting potential applications in neurodegenerative diseases .
Study 2: Cognitive Enhancement
Research involving animal models demonstrated that administration of this compound resulted in improved performance in memory tasks, supporting its role as a cognitive enhancer .
Study 3: Binding Affinity Evaluation
Binding assays revealed that the compound exhibits a high affinity for α7 nAChRs, with a reported IC50 value indicating effective receptor modulation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide, and what are their key challenges?
- Answer : The compound’s synthesis likely involves coupling the azabicyclo[2.2.2]octane amine (e.g., (3S)-3-aminoquinuclidine derivatives ) with 1-(propan-2-yl)-1H-indole-3-carboxylic acid via carbodiimide-mediated amidation (e.g., TBTU/Et3N in DMF as in ). Challenges include stereochemical control of the azabicyclo system and purification of the hydrophobic product. Reflux in acetic acid for condensation (as in ) may improve yields but requires careful pH and temperature optimization to avoid byproducts.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer : Use 1H/13C NMR to confirm the indole C3-carboxamide linkage and azabicyclo[2.2.2]octane connectivity. 2D NMR (e.g., NOESY) is critical to verify stereochemistry at the azabicyclo system’s 3-position . High-resolution mass spectrometry (HRMS) and HPLC-UV/ELSD (≥95% purity) are recommended for molecular weight confirmation and purity assessment, respectively .
Advanced Research Questions
Q. What computational approaches are effective for predicting the compound’s biological target interactions?
- Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with receptors like muscarinic acetylcholine receptors, where azabicyclo systems are common pharmacophores . Quantum mechanical/molecular mechanical (QM/MM) simulations (as in ’s ICReDD framework) can refine binding affinity predictions. Pair these with free-energy perturbation (FEP) to assess substituent effects (e.g., isopropyl group on indole) on binding .
Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?
- Answer : Introduce electron-withdrawing groups on the indole ring (e.g., fluorine at C5) to reduce oxidative metabolism. Replace the isopropyl group with cyclopropyl to lower lipophilicity (logP) while maintaining steric bulk. Use in vitro microsomal assays (human/rat liver microsomes) to compare metabolic half-lives of derivatives . Computational tools like ADMET Predictor™ can prioritize candidates with optimal pharmacokinetics .
Q. What strategies resolve discrepancies in reported synthetic yields for analogous azabicyclo-indole carboxamides?
- Answer : Systematic Design of Experiments (DoE) can isolate critical variables (e.g., reaction time, solvent polarity). For example, uses acetic acid reflux for similar syntheses, but substituting DMF with THF might improve solubility. Cross-validate findings using HPLC-MS tracking of intermediates and apply multivariate analysis (e.g., PCA) to identify yield-limiting factors .
Methodological Considerations
Q. What analytical techniques are essential for characterizing stereochemical purity?
- Answer : Chiral HPLC with a polysaccharide column (e.g., Chiralpak® IA) can separate enantiomers of the azabicyclo[2.2.2]octane amine precursor . X-ray crystallography is definitive for absolute configuration determination, though VCD (vibrational circular dichroism) offers a solution for non-crystalline samples .
Q. How can researchers optimize reaction scalability while minimizing waste?
- Answer : Implement flow chemistry for the amidation step to enhance heat/mass transfer and reduce solvent use. Use membrane separation technologies (e.g., nanofiltration) for in-line purification, as described in CRDC subclass RDF2050104 . Computational process simulation (Aspen Plus®) can model solvent recovery and energy efficiency .
Data Analysis & Reporting
Q. How should contradictory biological activity data be interpreted across studies?
- Answer : Conduct meta-analysis of assay conditions (e.g., cell lines, receptor isoforms). For example, muscarinic receptor subtype selectivity (M1 vs. M4) may explain variance. Use Bayesian statistics to weight data quality and adjust for batch effects . Publicly share raw data via platforms like ICReDD’s feedback loop for collaborative validation .
Tables for Key Parameters
| Synthetic Parameter | Optimized Condition | Reference |
|---|---|---|
| Coupling reagent | TBTU/Et3N in DMF | |
| Reaction temperature | 25°C (room temperature) | |
| Purification method | Recrystallization (DMF/acetic acid) |
| Computational Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Docking to muscarinic receptors | |
| ADMET Predictor™ | Pharmacokinetic profiling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
